Reparixin L-lysine is derived from the natural amino acid L-lysine, which is a building block of proteins. It is classified as a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are part of the G protein-coupled receptor family, which plays a significant role in cell signaling related to immune responses and inflammation. The compound's specific activity against these receptors makes it a valuable candidate for research in inflammatory diseases and cancer therapy .
The synthesis of Reparixin L-lysine typically involves the modification of L-lysine to enhance its pharmacological properties. While specific synthetic routes may vary, the general approach includes:
The synthesis process aims to achieve optimal yields while maintaining the structural integrity essential for its biological activity .
The molecular structure of Reparixin L-lysine can be represented as follows:
The structure features a core that facilitates interaction with the CXCR1 and CXCR2 receptors, characterized by specific functional groups that enable allosteric inhibition. Detailed structural analysis through techniques such as X-ray crystallography or NMR spectroscopy can provide insights into its binding conformation and interaction dynamics with target receptors .
Reparixin L-lysine primarily undergoes interactions with the CXCR1 and CXCR2 receptors through non-covalent binding mechanisms. The key reactions include:
Research indicates that this mechanism effectively reduces neutrophil migration and other inflammatory processes in various models .
The mechanism of action for Reparixin L-lysine involves several steps:
Data from studies indicate that Reparixin exhibits IC50 values of 5.6 nM for CXCR1 and 80 nM for CXCR2, demonstrating its potent inhibitory effects on these receptors .
Reparixin L-lysine has several promising applications in scientific research:
Reparixin L-lysine salt (CAS 266359-93-7) is a potent non-competitive allosteric inhibitor targeting the interleukin-8 (IL-8/CXCL8) receptors C-X-C chemokine receptor type 1 (CXCR1) and type 2 (CXCR2). It binds to a transmembrane allosteric pocket distinct from the orthosteric chemokine-binding site, stabilizing both receptors in an inactive conformation [1] [3]. This binding disrupts G-protein coupling and subsequent downstream signaling cascades, including:
Functional consequences include potent inhibition of IL-8-induced human polymorphonuclear leukocyte (PMN) migration (IC₅₀ = 1 nM) and rodent neutrophil chemotaxis induced by cytokine-induced neutrophil chemoattractant 1 (CINC-1), CXCL1, or CXCL2 [4] [5]. In vivo, this translates to reduced neutrophil infiltration in reperfused livers (90% reduction at 15 mg/kg) and attenuated vascular permeability in acute lung injury models [1] [7]. The allosteric mechanism preserves basal receptor conformation while preventing signal transduction, distinguishing it from orthosteric antagonists [3].
Table 1: Key Pharmacodynamic Parameters of Reparixin L-lysine Salt
Parameter | CXCR1 | CXCR2 | Experimental System |
---|---|---|---|
Migration Inhibition (IC₅₀) | 1 nM | ~100 nM | Human PMNs |
GTPγS Binding IC₅₀ | 5.6 nM | 80 nM* | L1.2 transfectants |
Calcium Flux Inhibition | 1 nM | 400 nM | Human neutrophils |
Kᵢ (Binding Affinity) | 8.2 nM | 42 nM | Radioligand displacement [1] |
*Significant reduction in potency observed for CXCR1 Ile43Val mutant
The molecular interactions underlying Reparixin L-lysine salt’s noncompetitive antagonism involve a conserved transmembrane cavity formed by helices TM1, TM2, TM3, TM6, and TM7 of CXCR1/CXCR2. X-ray crystallography and mutagenesis studies reveal:
Mutagenesis studies demonstrate that substitution of Ile43 with valine in CXCR1 reduces Reparixin’s inhibitory potency by >14-fold (IC₅₀ from 5.6 nM to 80 nM), confirming this residue’s role in stabilizing the inhibitor-receptor complex [2] [3]. This binding mode does not overlap with the IL-8 binding site, explaining its noncompetitive nature:
Table 2: Impact of CXCR1 Mutations on Reparixin L-lysine Salt Potency
Receptor Variant | Amino Acid Change | IC₅₀ (nM) | Functional Consequence |
---|---|---|---|
Wild-type CXCR1 | None | 5.6 | Normal inhibition of IL-8 chemotaxis |
CXCR1-Ile43Val | I43V | 80 | 14-fold reduced potency |
CXCR1-Lys99Ala | K99A | >500 | Complete loss of binding affinity [3] |
Reparixin L-lysine salt exhibits marked selectivity for CXCR1 over CXCR2 (~100-fold difference in potency) and negligible activity against other chemokine receptors. Key selectivity data include:
Human receptor specificity:
Species-dependent activity:
The selectivity profile extends to functional outcomes:
Table 3: Comparative Inhibitory Potency Across Species and Cell Types
Cell Type/Model | Stimulus | IC₅₀ | Functional Readout |
---|---|---|---|
Human PMNs | CXCL8 (IL-8) | 1 nM | Migration inhibition |
Human PMNs | CXCL1 (GRO-α) | 400 nM | Migration inhibition |
L1.2-CXCR1 transfectants | CXCL8 | 5.6 nM | GTPγS binding inhibition |
Mouse cremaster muscle | CXCL1 | 15 µg/g* | Leukocyte arrest reduction |
Rat neutrophils | CXCL1/CXCL2 | ~100 nM | Chemotaxis inhibition [7] |
*Dose for 50% efficacy in intravital microscopy
The differential potency reflects structural divergence in the allosteric binding pocket across species and receptor subtypes. For example, murine CXCR1 shares only 68% amino acid identity with human CXCR1, potentially explaining reduced inhibitor affinity in murine models compared to human cellular assays [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7